
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is an organic compound known for its unique structure and properties. It is a derivative of benzodioxine, characterized by the presence of eight methyl groups attached to the core structure. This compound is of interest in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability makes it useful in biological assays and as a reference standard.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclotetrasiloxane, octamethyl-
- Anthracene, 1,2,3,4,5,6,7,8-octahydro-
Uniqueness
Compared to similar compounds, 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is unique due to its specific arrangement of methyl groups and its stability under various conditions. This makes it particularly valuable in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
88292-05-1 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,8,8-octamethyl-6,7-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H28O2/c1-13(2)9-10-14(3,4)12-11(13)17-15(5,6)16(7,8)18-12/h9-10H2,1-8H3 |
Clave InChI |
XKQMJHVRGGMGES-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1OC(C(O2)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


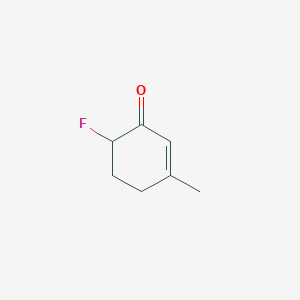
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)

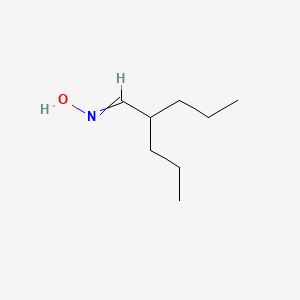

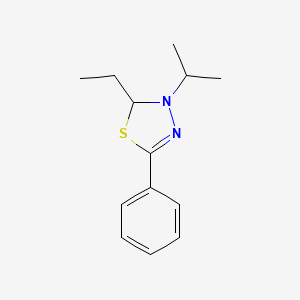
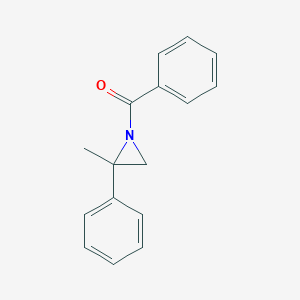
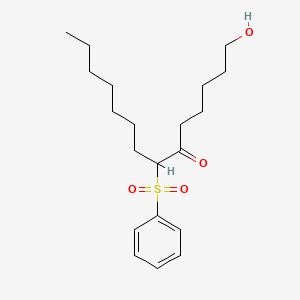
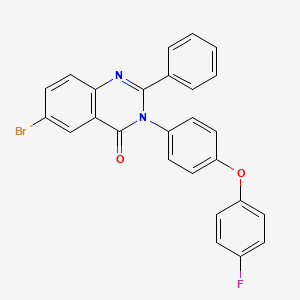


![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)

